REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:1.2|
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Name
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|
Quantity
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36.9 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=C1)N)[N+](=O)[O-]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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sodium methoxide
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
|
5.7 g
|
Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 12 h
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Duration
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12 h
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Type
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DISTILLATION
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Details
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About 500 ml methanol were distilled off
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Type
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ADDITION
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Details
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500 ml of water were added
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered
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Type
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WASH
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Details
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washed with ice water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried under vacuum to the title compound
|
Name
|
|
Type
|
|
Smiles
|
COC1=NC=C(C(=C1)N)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |